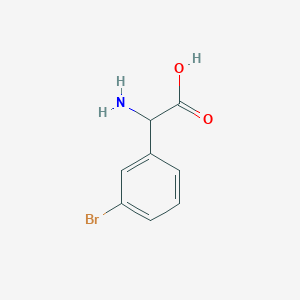

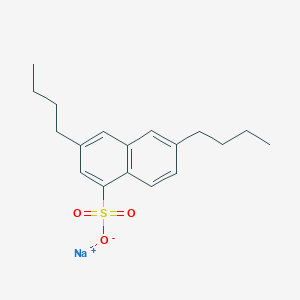

2-amino-2-(3-bromophenyl)acetic Acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was achieved using p-Methylaniline and chloroacetic chloride as starting materials, with an overall yield of 66% . Similarly, 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters were synthesized from propargylamines, isothiocyanates, and alkyl 2-bromoacetates in a one-pot reaction . These methods could potentially be adapted for the synthesis of 2-amino-2-(3-bromophenyl)acetic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and MS data. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using HNMR and LC-MS, and the compound was found to crystallize in the orthorhombic crystal system . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse and include the formation of amides, esters, and aldehydes. The amides derived from 2-(2-aminophenyl)-acetaldehyde dimethyl acetal are stable under basic conditions and can be converted into indolylamides by treatment with CSA and subsequent hydrolysis . These reactions highlight the versatility of the amino and acetic acid functionalities in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of amino groups can lead to the formation of intermolecular hydrogen bonds, as observed in the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . These properties are important for understanding the behavior of the compounds in different environments and can affect their biological activity.

Applications De Recherche Scientifique

Copper-Catalyzed Amination

A copper-catalyzed direct amination method, using NaN3 as the amino source in ethanol, demonstrated efficient synthesis of ortho-functionalized aromatic amines, including derivatives of 2-amino-2-(3-bromophenyl)acetic acid (Zhao, Fu, & Qiao, 2010).

Synthesis and Characterization of Novel Compounds

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, synthesized from a related compound, was characterized for its crystal structure and various physical properties, contributing to the understanding of similar molecular structures (Sapnakumari et al., 2014).

Development of Heterobifunctional Reagents

The synthesis of new thiol-reactive heterobifunctional reagents, incorporating structures like 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, was explored for potential applications in conjugating peptides to liposomes (Frisch, Boeckler, & Schuber, 1996).

Anticonvulsant Activity Studies

Research on sodium channel blocking 3-aminopyrroles, originating from compounds like 4-(4-bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, has shown considerable anticonvulsant activity with low neurotoxicity, indicating potential therapeutic applications (Unverferth et al., 1998).

Antioxidant Properties of Bromophenols

The study of naturally occurring bromophenols from marine red algae, including compounds like 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid, revealed potent antioxidant activities stronger than conventional antioxidants, suggesting potential applications in food preservation and health (Li, Li, Gloer, & Wang, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

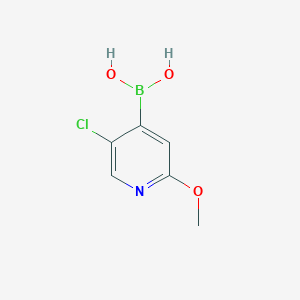

IUPAC Name |

2-amino-2-(3-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPMYLPJAVQUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396791 | |

| Record name | 2-amino-2-(3-bromophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(3-bromophenyl)acetic Acid | |

CAS RN |

79422-73-4 | |

| Record name | α-Amino-3-bromobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79422-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-2-(3-bromophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino(3-bromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)